molecular formula C12H13NO4 B14177191 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one CAS No. 918639-47-1

4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14177191
CAS No.: 918639-47-1
M. Wt: 235.24 g/mol
InChI Key: HUSUJNYKXOEVFQ-UHFFFAOYSA-N
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Description

4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of o-aminophenylcarbinols with carbonyl compounds. The reaction conditions often require the presence of acylating agents and heating to facilitate the formation of the benzoxazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These methods are advantageous for scaling up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzoxazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzoxazine ring .

Mechanism of Action

The mechanism of action of 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Properties

CAS No.

918639-47-1

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(3-oxo-1,4-benzoxazin-4-yl) butanoate

InChI

InChI=1S/C12H13NO4/c1-2-5-12(15)17-13-9-6-3-4-7-10(9)16-8-11(13)14/h3-4,6-7H,2,5,8H2,1H3

InChI Key

HUSUJNYKXOEVFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)ON1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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